3-Chloro-2-nitrobenzoic acid

Description

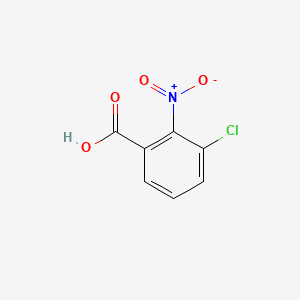

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCHSXYHBMFKRBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70197259 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4771-47-5 | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4771-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004771475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of 3-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a carboxylic acid group, a nitro group, and a chlorine atom on the benzene (B151609) ring, imparts a range of chemical and biological properties that are of significant interest to researchers in medicinal chemistry, materials science, and chemical biology. The presence of both electron-withdrawing and directing groups makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of this compound.

Core Chemical Properties

This compound is a crystalline solid, typically appearing as white to light yellow in color.[1] Its fundamental chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClNO₄ | [2] |

| Molecular Weight | 201.56 g/mol | |

| Melting Point | 237-239 °C | |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility | Soluble in hot water and alcohols. | |

| CAS Number | 4771-47-5 | |

| IUPAC Name | This compound | [2] |

| InChI Key | VCHSXYHBMFKRBK-UHFFFAOYSA-N | |

| SMILES | O=C(O)c1cccc(Cl)c1--INVALID-LINK--=O |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the nitration of 3-chlorobenzoic acid. This electrophilic aromatic substitution reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

Experimental Protocol: Synthesis via Nitration of 3-Chlorobenzoic Acid

Materials:

-

3-Chlorobenzoic acid

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add 10.0 g of 3-chlorobenzoic acid to 40 mL of concentrated sulfuric acid while stirring in an ice bath.

-

Once the 3-chlorobenzoic acid has dissolved, slowly add a pre-cooled mixture of 10 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid dropwise to the reaction mixture. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for one hour.

-

Slowly and carefully pour the reaction mixture over a large beaker of crushed ice with constant stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water.

Experimental Protocol: Purification by Recrystallization

Procedure:

-

Transfer the crude this compound to a beaker.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

-

Hot filter the solution to remove the activated charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature. Crystals of pure this compound will form.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.[3][4]

Chemical Reactivity and Transformations

The presence of the nitro group makes this compound amenable to reduction reactions to form the corresponding amine, 2-amino-3-chlorobenzoic acid. This transformation is a key step in the synthesis of various pharmaceutical and bioactive molecules.

Experimental Protocol: Reduction of the Nitro Group

Several methods can be employed for the reduction of the nitro group. Below are protocols for three common methods.[1]

Method 1: Catalytic Hydrogenation

-

Dissolve 2.0 g of this compound in 50 mL of ethanol in a hydrogenation vessel.

-

Add 0.2 g of 10% Palladium on carbon (Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid.

Method 2: Reduction with Sodium Dithionite (B78146)

-

Suspend 2.0 g of this compound in 50 mL of a 1:1 mixture of ethanol and water.

-

Heat the mixture to 70-80 °C.

-

Slowly add 6.0 g of sodium dithionite (Na₂S₂O₄) in portions.

-

Stir the reaction mixture at this temperature for 2-3 hours.

-

Cool the mixture to room temperature and adjust the pH to ~2 with concentrated HCl.

-

Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the product.

Method 3: Reduction with Tin(II) Chloride

-

Dissolve 2.0 g of this compound in 30 mL of ethanol.

-

Add a solution of 8.5 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) in 20 mL of concentrated hydrochloric acid.

-

Heat the mixture at reflux for 2 hours.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.

Biological Activity and Signaling Pathways

This compound and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. While the precise mechanisms of action are still under investigation, some studies on structurally related compounds suggest potential interactions with key cellular signaling pathways.

For instance, some nitroaromatic compounds have been shown to induce cytotoxicity in cancer cell lines.[5] This effect is often associated with the modulation of signaling pathways that regulate cell proliferation, apoptosis, and survival, such as the NF-κB and MAPK pathways. While direct evidence for this compound is limited, it is hypothesized that it may exert its biological effects through similar mechanisms.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of the inflammatory response and cell survival.[] Similarly, the MAPK (mitogen-activated protein kinase) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] The potential for this compound to modulate these pathways warrants further investigation for its potential therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westfield.ma.edu [westfield.ma.edu]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid (CAS: 4771-47-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-nitrobenzoic acid (CAS: 4771-47-5), a pivotal intermediate in organic synthesis. This document details its chemical and physical properties, spectroscopic data, and key synthetic routes and reactions. Emphasis is placed on its application in the synthesis of bioactive molecules, including detailed experimental protocols for its reduction to 2-amino-3-chlorobenzoic acid, a precursor to various pharmaceutical agents. Safety information and potential applications in medicinal chemistry are also discussed.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[1] It is characterized by the presence of a carboxylic acid group, a nitro group, and a chlorine atom on the benzene (B151609) ring, which imparts its unique reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4771-47-5 | [2][3] |

| Molecular Formula | C₇H₄ClNO₄ | [2][3] |

| Molecular Weight | 201.56 g/mol | [2][3] |

| Melting Point | 237-239 °C (lit.) | [4][5] |

| Boiling Point | 365.6 ± 27.0 °C (Predicted) | [4] |

| Density | 1.602 g/cm³ | [1] |

| Appearance | Pale yellow crystal | [1] |

| Solubility | 0.47 g/L in water (25 °C) | [1] |

| IUPAC Name | This compound | [2] |

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference(s) |

| ¹H NMR | 90 MHz in DMSO-d₆ | [No specific peaks provided in search results] |

| ¹³C NMR | Data available but no specific peaks provided in search results. | [No specific peaks provided in search results] |

| IR (KBr, cm⁻¹) | Key absorptions for COOH, NO₂, and C-Cl functionalities are expected. | [No specific peaks provided in search results] |

| Mass Spec (m/z) | Top Peak: 99, 2nd Highest: 201, 3rd Highest: 75 | [No specific peaks provided in search results] |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of 3-chlorobenzoic acid.[3]

Experimental Protocol: Nitration of 3-Chlorobenzoic Acid (General Procedure)

Materials:

-

3-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Water

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 3-chlorobenzoic acid to concentrated sulfuric acid.

-

Maintain the temperature between 0-5 °C and slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the solution.

-

After the addition is complete, continue stirring at low temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid, this compound, is collected by vacuum filtration.

-

Wash the solid with cold water to remove residual acid.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Key Reactions

This compound is a versatile building block in organic synthesis due to its reactive functional groups. The carboxylic acid can undergo esterification and amidation, while the nitro group can be reduced to an amine, which is a key step in the synthesis of many heterocyclic compounds.

Reduction of the Nitro Group

The reduction of the nitro group to an amine is a critical transformation, yielding 2-amino-3-chlorobenzoic acid, a valuable intermediate for pharmaceuticals.[6]

Materials:

-

This compound (5.61 g, 27.8 mmol)

-

Tetrahydrofuran (THF, 10 mL)

-

Ethyl acetate (B1210297) (40 mL)

-

Platinum oxide (PtO₂, 339 mg)

-

Hydrogen gas

-

Nitrogen gas

-

Celite

Procedure:

-

Dissolve this compound in a mixture of THF and ethyl acetate in a suitable hydrogenation vessel.

-

Carefully add the platinum oxide catalyst to the solution.

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 12 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, vent the hydrogen and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize from an ethyl acetate/hexane mixture to yield pure 2-amino-3-chlorobenzoic acid.

Materials:

-

This compound (15 g, 0.074 mol)

-

Water (105 mL)

-

30% Aqueous ammonia (B1221849) (6 mL)

-

Sodium dithionite (B78146) (52 g, 0.298 mol)

-

Concentrated HCl (30 mL)

Procedure:

-

Create a suspension of this compound in water.

-

Add aqueous ammonia, followed by a solution of sodium dithionite in water at room temperature.

-

Stir the mixture for 1 hour, monitoring by TLC.

-

Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 3.

-

The precipitated product, 2-amino-3-chlorobenzoic acid, is collected by filtration.

Materials:

-

This compound (2.01 g, 10.0 mmol)

-

Anhydrous methanol (B129727) (100 mL)

-

Nickel(II) chloride hexahydrate (4.75 g, 20.0 mmol)

-

Sodium borohydride (B1222165)

-

Dilute HCl

-

Ethyl acetate

Procedure:

-

Dissolve this compound and nickel(II) chloride hexahydrate in anhydrous methanol.

-

Cool the green solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Filter the mixture to remove the black nickel precipitate.

-

Acidify the filtrate with dilute HCl and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Caption: Pathways for the reduction of this compound.

Amide and Ester Formation

The carboxylic acid functionality allows for the synthesis of amides and esters, which are common motifs in pharmaceuticals.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

An appropriate amine

-

A non-nucleophilic base (e.g., triethylamine (B128534) or pyridine)

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

-

Convert this compound to its acyl chloride by refluxing with an excess of thionyl chloride, often with a catalytic amount of DMF.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acyl chloride in an anhydrous solvent.

-

To this solution, add the desired amine and a non-nucleophilic base at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions to remove salts and unreacted starting materials.

-

Purify the resulting amide by recrystallization or column chromatography.

Materials:

-

This compound

-

An appropriate alcohol (in excess, also serves as solvent)

-

A strong acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

-

Dissolve this compound in the desired alcohol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting ester by column chromatography or distillation.

Applications in Drug Development and Medicinal Chemistry

This compound and its derivatives are important precursors in the synthesis of various biologically active compounds.

-

Antimicrobial Agents: The reduced form, 2-amino-3-chlorobenzoic acid, is a key intermediate in the synthesis of antimicrobial agents.[6]

-

Anti-inflammatory and Analgesic Agents: Derivatives have shown potential as anti-inflammatory and analgesic compounds.[3]

-

Heterocyclic Synthesis: It is a valuable starting material for synthesizing heterocyclic compounds like quinolines, benzimidazoles, and benzoxazoles, which are prevalent scaffolds in medicinal chemistry.[3][7][8][9] The synthesis of quinoline (B57606) derivatives from this compound is particularly well-established.[10]

-

MAPK Pathway Inhibitors: While direct inhibition by this compound is not documented, the general class of substituted aromatic compounds is explored for kinase inhibition. The ERK/MAPK pathway is a crucial signaling cascade in cell proliferation and survival, and its aberrant activation is common in cancers.[11][12][13][] Small molecule inhibitors targeting components of this pathway, such as MEK and ERK, are of significant interest in oncology. The structural scaffold of this compound could serve as a starting point for the design of novel kinase inhibitors.

Caption: The ERK/MAPK signaling pathway and potential points of inhibition.

Safety Information

This compound is classified as an irritant.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Reference(s) |

| Causes skin irritation | H315 | [2][15] |

| Causes serious eye irritation | H319 | [2][15] |

| May cause respiratory irritation | H335 | [2][15] |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.[15]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

-

Use only outdoors or in a well-ventilated area. [No specific reference found]

-

Store in a well-ventilated place. Keep container tightly closed. [No specific reference found]

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its rich reactivity allows for the synthesis of a wide array of complex molecules and heterocyclic systems. The detailed experimental protocols provided herein for its key transformations offer a practical guide for researchers. Further exploration of this scaffold in the design of targeted therapies, particularly as kinase inhibitors, represents a promising avenue for future drug discovery efforts.

References

- 1. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 4771-47-5 [smolecule.com]

- 4. This compound [chembk.com]

- 5. 3-氯-2-硝基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. connectjournals.com [connectjournals.com]

- 8. Benzimidazole synthesis [organic-chemistry.org]

- 9. Benzoxazole synthesis [organic-chemistry.org]

- 10. nbinno.com [nbinno.com]

- 11. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. selleckchem.com [selleckchem.com]

- 15. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide to the Molecular Structure of 3-chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-chloro-2-nitrobenzoic acid (CAS No. 4771-47-5). It is a vital intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its chemical and physical properties, spectroscopic data, and crystallographic structure. Furthermore, it provides detailed experimental protocols for its synthesis and a key chemical transformation. While not directly involved in signaling pathways, its role as a precursor in the synthesis of signaling pathway inhibitors is discussed, with a focus on the logical workflow of its application in drug discovery.

Molecular Structure and Properties

This compound is an aromatic carboxylic acid with the chemical formula C₇H₄ClNO₄. The molecule consists of a benzene (B151609) ring substituted with a carboxylic acid group, a nitro group, and a chlorine atom. The IUPAC name for this compound is this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 4771-47-5 | |

| Molecular Formula | C₇H₄ClNO₄ | [1] |

| Molecular Weight | 201.56 g/mol | |

| Melting Point | 237-239 °C | |

| Appearance | White to light yellow crystalline solid | [1] |

| InChI | InChI=1S/C7H4ClNO4/c8-5-3-1-2-4(7(10)11)6(5)9(12)13/h1-3H,(H,10,11) | [1] |

| InChIKey | VCHSXYHBMFKRBK-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC(=C(C(=C1)Cl)--INVALID-LINK--[O-])C(=O)O | [1] |

Crystallographic Data

The crystal structure of this compound has been determined, revealing a planar benzene ring with the nitro group twisted out of the plane. Co-crystallization studies with quinoline (B57606) derivatives have shown its capacity for hydrogen bonding.[2] The dihedral angles between the benzene ring and the nitro group, and between the benzene ring and the carboxy group are in the ranges of 79.1(3)–89.9(3)° and 1.4(3)–14.2(3)°, respectively.[2]

Note: A complete CIF file or a detailed table of crystallographic parameters for the pure compound was not available in the public databases searched.

Spectroscopic Data

The molecular structure of this compound has been characterized using various spectroscopic techniques.

NMR Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | 8.12 | d | 8.0 | Aromatic H |

| 7.99 | m | Aromatic H | ||

| 7.63 | m | Aromatic H | ||

| 13.11 | s | COOH | ||

| ¹³C | 172.67 | COOH | ||

| 140.15 | Aromatic C-NO₂ | |||

| 137.36 | Aromatic C-Cl | |||

| 135.82 | Aromatic C | |||

| 134.50 | Aromatic C-H | |||

| 133.54 | Aromatic C-H | |||

| 133.39 | Aromatic C-H | |||

| 133.28 | Aromatic C | |||

| 132.87 | Aromatic C | |||

| 132.02 | Aromatic C | |||

| 130.38 | Aromatic C |

Note: The provided NMR data is a compilation from various sources and may not represent a single definitive spectrum. The specific solvent and instrument frequency can influence chemical shifts.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| 1700 | Strong | C=O stretch (Carboxylic acid) |

| 1530 | Strong | Asymmetric NO₂ stretch |

| 1350 | Strong | Symmetric NO₂ stretch |

| 800-600 | Medium-Strong | C-Cl stretch |

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

Table 4: Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 201/203 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 184/186 | [M-OH]⁺ |

| 156/158 | [M-COOH]⁺ |

| 121 | [M-COOH-Cl]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of 3-chlorobenzoic acid.

Protocol: Nitration of 3-chlorobenzoic acid

-

Reagents and Equipment:

-

3-chlorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Büchner funnel and filter paper

-

-

Procedure: a. In a round-bottom flask, dissolve 10.0 g (63.8 mmol) of 3-chlorobenzoic acid in 40 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with stirring. b. Prepare a nitrating mixture by slowly adding 5.0 mL (119 mmol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate flask, keeping the mixture cool. c. Add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. d. After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. e. Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. f. Collect the resulting precipitate by vacuum filtration using a Büchner funnel. g. Wash the crude product with cold water until the washings are neutral to litmus (B1172312) paper. h. Recrystallize the crude product from ethanol-water to obtain pure this compound.

Reduction of this compound to 2-amino-3-chlorobenzoic Acid

A key reaction of this compound is the reduction of its nitro group to an amine, a crucial step in the synthesis of many pharmaceutical compounds.

Protocol: Catalytic Hydrogenation

-

Reagents and Equipment:

-

This compound

-

Ethanol

-

Palladium on carbon (10% Pd/C)

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Filter aid (e.g., Celite)

-

-

Procedure: a. In the reaction vessel of a hydrogenation apparatus, dissolve 5.0 g (24.8 mmol) of this compound in 100 mL of ethanol. b. Carefully add 0.5 g of 10% Pd/C catalyst to the solution. c. Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas. d. Pressurize the vessel with hydrogen gas to 50 psi and stir the mixture vigorously at room temperature. e. Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours. f. Once the reaction is complete, vent the hydrogen and purge the vessel with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-amino-3-chlorobenzoic acid. i. The product can be further purified by recrystallization.

Role in Synthesis and Logical Workflows

This compound is not known to be directly involved in biological signaling pathways. However, it is a valuable starting material for the synthesis of molecules that are designed to inhibit specific signaling pathways, such as the ERK-MAP kinase pathway, which is often dysregulated in cancer.

The following diagrams illustrate the logical workflow from the synthesis of this compound to its application as a building block in drug discovery.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for the use of this compound in drug discovery.

Conclusion

This compound is a well-characterized compound with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its molecular structure provides a versatile scaffold for the creation of more complex molecules. The detailed data and protocols presented in this guide are intended to support researchers and scientists in their work with this important chemical intermediate. Further research into the crystallographic details of the pure compound would be beneficial for a more complete understanding of its solid-state properties.

References

- 1. This compound [stenutz.eu]

- 2. Crystal structures of 3-chloro-2-nitrobenzoic acid with quinoline derivatives: 3-chloro-2-nitrobenzoic acid–5-nitroquinoline (1/1), 3-chloro-2-nitrobenzoic acid–6-nitroquinoline (1/1) and 8-hydroxyquinolinium 3-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Chloro-2-nitrobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-2-nitrobenzoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and, for comparative purposes, quantitative data for a structurally similar isomer. Furthermore, detailed experimental protocols for determining solubility are provided to assist researchers in generating their own data.

Introduction to this compound

This compound (CAS No: 4771-47-5) is a substituted aromatic carboxylic acid with the chemical formula C₇H₄ClNO₄.[1] It serves as a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Understanding its solubility in different organic solvents is crucial for process development, purification, and formulation in the pharmaceutical and chemical industries.

Solubility Profile of this compound

A thorough review of scientific literature reveals a scarcity of specific quantitative solubility data for this compound in organic solvents. However, qualitative descriptions and a single data point for water solubility are available.

Qualitative Solubility:

This compound is generally described as being soluble in the following organic solvents:

It is reported to be slightly soluble or sparingly soluble in water.[3][4][5]

Quantitative Solubility in Water:

A single experimental value for the solubility of this compound in water has been reported:

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.47 |

| [6] |

Comparative Solubility Data: 2-Chloro-4-nitrobenzoic Acid

In the absence of detailed quantitative data for this compound, the solubility of its isomer, 2-chloro-4-nitrobenzoic acid (CAS No: 99-60-5), can provide an estimate of its behavior in organic solvents. It is important to note that even minor changes in molecular structure can significantly impact solubility, so these values should be used as a general guide.

Quantitative Solubility of 2-Chloro-4-nitrobenzoic Acid:

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 1 |

| Ethanol (B145695) | - | Soluble |

| Acetone (B3395972) | - | Soluble |

| [7] |

Note: The term "Soluble" is qualitative and does not provide a specific numerical value. The original source did not specify the temperature for ethanol and acetone solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is recommended. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid compound in a liquid solvent.

4.1. Isothermal Shake-Flask Method

This is a widely used method for determining the equilibrium solubility of a compound.

Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Constant temperature water bath or incubator with shaking capabilities.

-

Vials or flasks with secure caps.

-

Analytical balance.

-

Filtration device (e.g., syringe filters with a chemically resistant membrane).

-

A suitable analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to the desired constant temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter (e.g., 0.45 µm) into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

4.2. Gravimetric Method

This method is a straightforward and reliable technique for determining solubility.

Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus:

-

Constant temperature water bath or incubator.

-

Vials or flasks with secure caps.

-

Analytical balance.

-

Evaporating dish or a pre-weighed container.

-

Oven or vacuum oven.

-

Filtration apparatus.

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen organic solvent as described in the shake-flask method (Steps 1-4).

-

Sampling: Accurately weigh a clean and dry evaporating dish. Carefully transfer a known mass or volume of the clear, filtered saturated solution into the pre-weighed dish.

-

Solvent Evaporation: Place the evaporating dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Drying to Constant Weight: Continue to dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling the dish in a desiccator until the mass no longer changes between measurements.

-

Calculation: The solubility can be calculated as follows:

-

Solubility ( g/100 g solvent): (Mass of residue / Mass of solvent) x 100

-

The mass of the solvent is the initial mass of the solution minus the mass of the residue.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. This compound | C7H4ClNO4 | CID 20902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 3-Chloro-2-nitrobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 3-chloro-2-nitrobenzoic acid. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.0 | Broad Singlet | COOH |

| 8.05 | Multiplet | Aromatic CH |

Note: The data presented was obtained in DMSO-d6. The aromatic region (around 8.05 ppm) consists of a complex multiplet due to the coupling of the aromatic protons. Further detailed analysis is required to assign specific protons and their coupling constants.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 165-170 | COOH |

| 148-152 | C-NO₂ |

| 135-140 | C-Cl |

| 125-135 | Aromatic CH |

| 120-125 | C-COOH |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3100 | C-H stretch (aromatic) |

| 1710 | C=O stretch (carboxylic acid) |

| 1610 | C-C stretch (aromatic) |

| 1530 | N=O asymmetric stretch (nitro group) |

| 1425 | C-C stretch (aromatic) |

| 1350 | N=O symmetric stretch (nitro group) |

| 1150 | C-H in-plane bend (aromatic) |

| 1110 | C-H in-plane bend (aromatic) |

| 900 | O-H bend (carboxylic acid dimer) |

| 810 | C-H out-of-plane bend (aromatic) |

| 730 | C-Cl stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

The ¹H NMR spectra were acquired using a standard pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak. For ¹³C NMR spectroscopy, a proton-decoupled pulse sequence was employed to obtain a spectrum with single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The infrared spectrum of solid this compound was obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (typically 1-2 mg) was intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Physical properties and melting point of 3-chloro-2-nitrobenzoic acid

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Chloro-2-nitrobenzoic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a specific focus on its melting point. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Identity

This compound is an aromatic compound featuring a benzoic acid core substituted with a chlorine atom at the 3-position and a nitro group at the 2-position.[1] This substitution pattern imparts unique reactivity and physical characteristics to the molecule, making it a valuable intermediate in organic synthesis.[1]

Molecular Formula: C₇H₄ClNO₄[2] Molecular Weight: 201.56 g/mol [3] CAS Number: 4771-47-5[4]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2][4] |

| Melting Point | 237-239 °C (lit.) | [2] |

| 236-240 °C | [4] | |

| 233.0-242.0 °C | [5] | |

| Boiling Point | 365.6 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.602 g/cm³ | [4] |

| Water Solubility | 0.47 g/L at 25 °C | [2][4] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695) and acetone. Slightly soluble in DMSO and methanol. | [1][2] |

| pKa | 1.82 ± 0.10 (Predicted) | [2] |

| Flash Point | 174.9 °C | [2][4] |

| Vapor Pressure | 5.5 x 10⁻⁶ mmHg at 25 °C | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point of this compound using a capillary tube method.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., DigiMelt or similar) or an oil bath/aluminum block setup

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry surface.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.[6] This ensures uniform packing and heat transfer.

-

-

Capillary Tube Packing:

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially (e.g., 10-15 °C per minute) to quickly approach the expected melting point (around 237 °C).

-

When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.[7] A slow heating rate is crucial for an accurate determination.

-

Carefully observe the sample.

-

Record the temperature (T1) at which the first drop of liquid appears.[6]

-

Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.[6]

-

-

Reporting:

-

The melting point is reported as the range from T1 to T2. For a pure compound, this range is typically narrow (1-2 °C). A broad melting range can indicate the presence of impurities.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of this compound.

Caption: Workflow for Melting Point Determination of an Organic Compound.

References

- 1. Buy this compound | 4771-47-5 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound CAS 4771-47-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. byjus.com [byjus.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

Potential Biological Activities of 3-Chloro-2-Nitrobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-chloro-2-nitrobenzoic acid represent a versatile class of compounds with significant potential in drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of the biological activities of amides, esters, and heterocyclic derivatives of this compound. The available data from preclinical studies indicate that these derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This document aims to serve as a resource for researchers by summarizing key findings, providing detailed experimental protocols, and outlining potential mechanisms of action, including the modulation of inflammatory signaling pathways.

Introduction

This compound is a readily available synthetic intermediate that serves as a versatile scaffold for the generation of diverse molecular architectures. The presence of three distinct functional groups—a carboxylic acid, a nitro group, and a chlorine atom—allows for a variety of chemical modifications, leading to the synthesis of esters, amides, and complex heterocyclic compounds. Research has indicated that derivatives of this compound possess a range of biological activities, with antimicrobial and anti-inflammatory properties being the most prominently reported. Some studies have also explored their potential as cytotoxic agents against cancer cell lines. This guide will delve into the existing literature to provide a detailed technical overview of these potential therapeutic applications.

Synthesis of this compound Derivatives

The primary routes for the synthesis of bioactive derivatives of this compound involve the derivatization of the carboxylic acid group to form amides and esters.

General Synthesis of 3-Chloro-2-Nitrobenzamides

The synthesis of 3-chloro-2-nitrobenzamide (B1611251) derivatives typically proceeds through the activation of the carboxylic acid group of this compound, followed by reaction with a desired amine. A common method involves the conversion of the carboxylic acid to an acid chloride.

Experimental Protocol: Synthesis of N-substituted-3-chloro-2-nitrobenzamide

-

Acid Chloride Formation: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 equivalents) dropwise at 0 °C. The reaction mixture is then refluxed for 2-4 hours until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-chloro-2-nitrobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM. The solution is cooled to 0 °C, and a solution of the desired primary or secondary amine (1 equivalent) and a base such as triethylamine (B128534) or pyridine (B92270) (1.1 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 4-12 hours.

-

Work-up and Purification: The reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.

General Synthesis of this compound Esters

Ester derivatives of this compound are typically synthesized via Fischer esterification or by reacting the corresponding acid chloride with an alcohol.

Experimental Protocol: Synthesis of Methyl 3-chloro-2-nitrobenzoate (B13357121) (Fischer Esterification)

-

Reaction Setup: A mixture of this compound (1 equivalent), methanol (B129727) (a large excess, acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 5% v/v) is placed in a round-bottom flask.

-

Reaction Conditions: The mixture is heated under reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent like ethyl acetate (B1210297) and washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude ester is then purified by vacuum distillation or column chromatography.

Biological Activities

Antimicrobial Activity

Derivatives of this compound, particularly its amide and heterocyclic derivatives, have been investigated for their antimicrobial properties.

While extensive quantitative data for simple amide and ester derivatives of this compound is limited in the publicly available literature, studies on structurally related compounds provide valuable insights. For instance, a series of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide derivatives, which can be considered complex amides, have been synthesized and evaluated for their antibacterial activity. Although this study reported qualitative data (zone of inhibition), it highlights the potential of the chloro-nitro substituted benzamide (B126) scaffold in antimicrobial drug discovery.[1]

Table 1: Antibacterial Activity of N-(3-chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitrobenzamide Derivatives [1]

| Compound ID | Aryl Group | Zone of Inhibition (mm) vs. S. aureus (50 µg/mL) | Zone of Inhibition (mm) vs. S. aureus (100 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (50 µg/mL) | Zone of Inhibition (mm) vs. B. subtilis (100 µg/mL) | Zone of Inhibition (mm) vs. K. pneumoniae (50 µg/mL) | Zone of Inhibition (mm) vs. K. pneumoniae (100 µg/mL) |

| 4a | Phenyl | 10 | 12 | 11 | 13 | 10 | 12 |

| 4b | 4-Hydroxyphenyl | 12 | 14 | 13 | 15 | 12 | 14 |

| 4c | 4-Methoxyphenyl | 11 | 13 | 12 | 14 | 11 | 13 |

| 4d | 4-Methylphenyl | 13 | 15 | 14 | 16 | 13 | 15 |

| 4e | 4-Chlorophenyl | 14 | 16 | 15 | 17 | 14 | 16 |

| 4f | 4-Nitrophenyl | 11 | 13 | 12 | 14 | 11 | 13 |

| 4g | 2-Nitrophenyl | 10 | 12 | 11 | 13 | 10 | 12 |

| Benzylpenicillin | - | 18 | 22 | 19 | 23 | 17 | 21 |

Note: The data presented is qualitative and indicates the diameter of the zone of inhibition. Higher values suggest greater antibacterial activity.

-

Preparation of Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth) to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is a promising area of investigation. While direct quantitative data for simple derivatives is scarce, the general class of benzoic acid derivatives has been explored for anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenases (COX).

-

Enzyme and Substrate Preparation: Prepare solutions of COX-1 and COX-2 enzymes, as well as the substrate (arachidonic acid), in an appropriate buffer.

-

Compound Incubation: Incubate various concentrations of the test compound with the enzyme solution for a predetermined period.

-

Reaction Initiation and Termination: Initiate the enzymatic reaction by adding the substrate. After a specific incubation time, terminate the reaction.

-

Detection: Measure the product formation (e.g., prostaglandin (B15479496) E₂) using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Cytotoxic Activity

Some derivatives of chloronitrobenzoic acids have been evaluated for their cytotoxic effects against various cancer cell lines. Notably, metal complexes of 4-chloro-3-nitrobenzoic acid have shown promising anticancer activity.

A study on copper(II) complexes of 4-chloro-3-nitrobenzoic acid revealed significant cytotoxic activity against several human cancer cell lines.[2] While these are metal complexes and not direct derivatives of this compound, the data suggests that the chloronitrobenzoic acid ligand contributes to the overall biological activity.

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Copper(II) Complexes of 4-Chloro-3-nitrobenzoic Acid after 48h Incubation [2]

| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HepG2 (Liver Cancer) |

| Complex 1 | 8.99 | 11.32 | 12.19 |

| Complex 2 | 35.92 | 44.85 | 24.46 |

| Cisplatin | >50 | >50 | >50 |

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Potential Signaling Pathways

The biological activities of this compound derivatives may be mediated through various signaling pathways. Based on the activities of structurally related compounds, the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a plausible target for the anti-inflammatory effects of these derivatives.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway is a key strategy in the development of anti-inflammatory drugs.

Diagram of the Hypothesized NF-κB Inhibitory Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by a this compound derivative.

Conclusion and Future Directions

The derivatives of this compound present a promising and largely unexplored area for the development of new therapeutic agents. The existing preliminary data suggests potential antimicrobial, anti-inflammatory, and cytotoxic activities. However, to fully realize the therapeutic potential of this class of compounds, further research is imperative.

Future studies should focus on:

-

Synthesis of diverse libraries of amide, ester, and heterocyclic derivatives to establish clear structure-activity relationships (SAR).

-

Comprehensive quantitative biological evaluation of these derivatives, including the determination of MIC values against a broad panel of microbes, IC₅₀ values for various cancer cell lines, and in-depth assessment of their anti-inflammatory properties.

-

Elucidation of the precise mechanisms of action , including the identification of specific molecular targets and the detailed characterization of their effects on relevant signaling pathways such as the NF-κB pathway.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds in relevant animal models of disease.

By systematically addressing these research areas, the scientific community can unlock the full therapeutic potential of this compound derivatives for the benefit of human health.

References

Genotoxic Potential of 3-Chloro-2-Nitrobenzoic Acid in Cell Cultures: An In-depth Technical Guide

Introduction

3-Chloro-2-nitrobenzoic acid is a chemical intermediate used in the synthesis of various organic compounds.[1] Its structural alerts, specifically the nitroaromatic moiety, raise concerns about its potential to induce genetic damage. Nitroaromatic compounds are a class of chemicals known for their potential mutagenic and carcinogenic properties, often mediated through metabolic activation to reactive intermediates that can interact with DNA.[2] This technical guide provides a framework for evaluating the genotoxic potential of this compound in in vitro cell culture systems, targeting researchers, scientists, and drug development professionals.

Data Presentation: Genotoxicity of Structurally Related Nitrobenzoic Acids

To infer the potential genotoxic profile of this compound, data from studies on other nitrobenzoic acid isomers are summarized below. A study by Weiss et al. (2006) investigated the genotoxicity of several nitro-explosive derivatives, including various nitrobenzoic acids, using a battery of in vitro assays.[2] The findings from this study are presented to provide a comparative context.

Table 1: Summary of Genotoxicity Data for Various Nitrobenzoic Acids

| Compound | Ames Test (Salmonella typhimurium TA98, -S9) Revertants/µmol | Chromosomal Aberration (V79 Cells) | Micronucleus Assay (HepG2 Cells) |

| 2,4-Dinitrobenzoic acid | ~50-400 | Marginally Positive | Positive (≥920 µM) |

| 2,4,6-Trinitrobenzoic acid | 8023 | Negative | Positive (≥1.9 µM) |

| 2-Amino-4,6-dinitrobenzoic acid | Direct acting mutagen | Negative | Not Tested |

| 4-Amino-2,6-dinitrobenzoic acid | ~50-400 | Negative | Positive (≥432 µM) |

Data sourced from Weiss et al., 2006.[2]

The data indicate that several nitrobenzoic acid derivatives are mutagenic in the Ames test and can induce chromosomal damage in mammalian cells, as evidenced by the positive results in the micronucleus assay.[2] The varying potencies suggest that the position and number of nitro groups, as well as the presence of other substituents, significantly influence the genotoxic activity.

Experimental Protocols

Detailed methodologies for the key in vitro genotoxicity assays are provided below. These protocols are standard and would be applicable for testing this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[1][3]

1. Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive controls (e.g., 2-nitrofluorene (B1194847) for TA98, sodium azide (B81097) for TA100)

-

Negative/solvent control

-

S9 fraction from Aroclor-1254 induced rat liver for metabolic activation

-

Top agar (B569324) (0.6% agar, 0.5% NaCl) containing a trace amount of L-histidine and D-biotin

-

Minimal glucose agar plates

2. Procedure:

-

Prepare a range of concentrations of the test compound.

-

In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (without S9).

-

Pre-incubate the mixture at 37°C for 20-30 minutes.

-

Add 2 mL of molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a mutagenic effect.[4]

In Vitro Micronucleus Assay

The in vitro micronucleus test detects genotoxic damage by identifying the formation of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that lag behind during cell division.[5]

1. Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes)

-

Test compound (this compound)

-

Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9)

-

Negative/solvent control

-

S9 fraction for metabolic activation

-

Cytochalasin B (to block cytokinesis)

-

Culture medium, serum, and antibiotics

-

Fixative (e.g., methanol:acetic acid)

-

Staining solution (e.g., Giemsa or a fluorescent DNA stain)

2. Procedure:

-

Seed the cells in culture dishes and allow them to attach.

-

Expose the cells to a range of concentrations of the test compound, with and without S9 metabolic activation, for a short period (e.g., 3-6 hours) or a long period (e.g., 24 hours).

-

After the exposure period, wash the cells and add fresh medium containing cytochalasin B.

-

Incubate for a period equivalent to 1.5-2 cell cycles.

-

Harvest the cells by trypsinization.

-

Treat the cells with a hypotonic solution and fix them.

-

Drop the cell suspension onto clean microscope slides and air dry.

-

Stain the slides.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.[6]

Alkaline Comet Assay

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[7]

1. Materials:

-

Mammalian cell line

-

Test compound (this compound)

-

Positive control (e.g., hydrogen peroxide or methyl methanesulfonate)

-

Negative/solvent control

-

Low melting point agarose (B213101) (LMPA) and normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer (pH > 13)

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or propidium (B1200493) iodide)

-

Microscope slides

2. Procedure:

-

Expose the cells to the test compound for a defined period.

-

Harvest the cells and resuspend them in low melting point agarose at 37°C.

-

Pipette the cell-agarose suspension onto a microscope slide pre-coated with normal melting point agarose.

-

Cover with a coverslip and allow the agarose to solidify at 4°C.

-

Immerse the slides in cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

-

Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Perform electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

-

Neutralize and stain the slides.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, or tail moment).[8]

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Micronucleus Assay.

Caption: Workflow for the Alkaline Comet Assay.

Signaling Pathways

The genotoxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the formation of reactive intermediates that can damage DNA. A plausible signaling pathway for the genotoxicity of this compound is depicted below.

Caption: Plausible signaling pathway for the genotoxicity of this compound.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyinfo.com [microbiologyinfo.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 7. An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals [mdpi.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-2-nitrobenzoic acid, a pivotal chemical intermediate in organic synthesis and drug development. The document details its discovery and historical context, chemical and physical properties, established synthesis and reaction protocols, and its significant applications. All quantitative data is presented in structured tables for clarity, and key experimental methodologies are described in detail. Additionally, logical workflows for its synthesis are visualized using the DOT language.

Introduction

This compound, with the chemical formula C₇H₄ClNO₄, is an aromatic organic compound that serves as a versatile building block in the synthesis of a wide array of complex molecules.[1][2] Its structure, featuring a carboxylic acid group, a nitro group, and a chlorine atom on a benzene (B151609) ring, imparts unique reactivity that is highly valued in medicinal chemistry and materials science. The presence of both electron-withdrawing (nitro and chloro) and directing (carboxylic acid) groups makes it a strategic starting material for the synthesis of pharmaceuticals, particularly quinoline (B57606) derivatives, agrochemicals, and various heterocyclic compounds.[1][2] Research has also indicated its potential biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.[1][2]

Discovery and History

The systematic study of electrophilic aromatic substitution on substituted benzene rings, notably the work of chemists like Holleman, provided a predictive framework for the regioselectivity of such reactions. The synthesis of compounds like this compound would have been a logical extension of these systematic investigations into the directing effects of multiple substituents on a benzene ring. Its utility as a synthetic intermediate would have been increasingly recognized with the growth of the pharmaceutical and dye industries, which heavily rely on such functionalized aromatic building blocks. The Beilstein Registry Number for this compound is 2109828, indicating its long-standing presence in the chemical literature.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the tables below.

General Properties

| Property | Value |

| Chemical Formula | C₇H₄ClNO₄ |

| Molecular Weight | 201.56 g/mol [1][3] |

| CAS Number | 4771-47-5[3] |

| Appearance | White to light yellow crystalline solid[1][2] |

| Melting Point | 237-239 °C (lit.)[3]; 233-242°C[2] |

Solubility

| Solvent | Solubility |

| Water | Less soluble[1][2] |

| Ethanol (B145695) | Soluble[1][2] |

| Acetone | Soluble[1][2] |

Spectral Data

| Technique | Key Data |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 201[3] |

| ¹H NMR | Spectrum available in chemical databases. |

| ¹³C NMR | Spectrum available in chemical databases. |

| Infrared (IR) Spectroscopy | Spectrum available in chemical databases. |

Experimental Protocols

Detailed experimental protocols for the synthesis and a key reaction of this compound are provided below.

Synthesis of this compound via Nitration of 3-Chlorobenzoic Acid

This method is one of the primary routes for the preparation of this compound.[2]

Materials:

-

3-Chlorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, carefully add 3-chlorobenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Slowly add the nitrating mixture dropwise to the solution of 3-chlorobenzoic acid in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude this compound will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Reduction of this compound to 2-Amino-3-chlorobenzoic Acid

This reduction is a crucial step in utilizing this compound as an intermediate for pharmaceuticals.

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

In a round-bottom flask, create a suspension of this compound in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride to the suspension.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

After the reaction is complete, filter the hot reaction mixture to remove the iron and iron salts.

-

Acidify the filtrate with concentrated hydrochloric acid to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude product can be purified by dissolving it in a dilute sodium hydroxide solution, filtering to remove any insoluble impurities, and then re-precipitating the product by adding hydrochloric acid.

-

Filter, wash with cold water, and dry the purified 2-amino-3-chlorobenzoic acid.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis and drug discovery.

-

Pharmaceutical Synthesis: It is a key precursor for the synthesis of various bioactive molecules, most notably quinoline derivatives, which form the core structure of many therapeutic agents.[1]

-

Agrochemicals: It serves as a starting material for the development of new herbicides and other crop protection agents.[1]

-

Heterocyclic Chemistry: The reactive nature of the compound makes it an excellent substrate for the construction of a wide range of heterocyclic compounds, which are of great interest in medicinal chemistry due to their diverse biological activities.[1][2]

-

Materials Science: Its derivatives have been investigated for applications in the development of new materials with specific optical or electronic properties.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Signaling Pathways

No direct involvement of this compound in specific signaling pathways has been identified in the reviewed literature. Its primary role is that of a synthetic intermediate rather than a biologically active signaling molecule itself.

Conclusion